molecular formula C10H17FN2O B2778738 1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1855943-78-0

1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole

Cat. No.: B2778738
CAS No.: 1855943-78-0
M. Wt: 200.257
InChI Key: AFJIZWCCUFULEX-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group at position 1 and an isobutoxymethyl group at position 5 of the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroethylhydrazine with an appropriate isobutoxymethyl-substituted ketone or aldehyde under acidic or basic conditions. The reaction typically proceeds via the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.

In an industrial setting, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability. The choice of raw materials, reaction conditions, and purification methods are critical factors in ensuring the cost-effectiveness and sustainability of the production process.

Chemical Reactions Analysis

1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom, leading to the formation of new derivatives.

The choice of reagents and reaction conditions, such as temperature, solvent, and catalyst, plays a crucial role in determining the efficiency and selectivity of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in the development of new drugs for various diseases.

    Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties, such as improved stability, solubility, and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluoroethyl and isobutoxymethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies on its molecular interactions and pathways are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-fluoroethyl)-3-methyl-1H-pyrazole: This compound has a methyl group at position 3 instead of an isobutoxymethyl group. The difference in substituents affects its chemical properties and reactivity.

    1-(2-fluoroethyl)-5-methyl-1H-pyrazole: Here, a methyl group replaces the isobutoxymethyl group at position 5

    1-(2-chloroethyl)-5-(isobutoxymethyl)-1H-pyrazole: The presence of a chloroethyl group instead of a fluoroethyl group alters the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-fluoroethyl)-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c1-9(2)7-14-8-10-3-5-12-13(10)6-4-11/h3,5,9H,4,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJIZWCCUFULEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=CC=NN1CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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